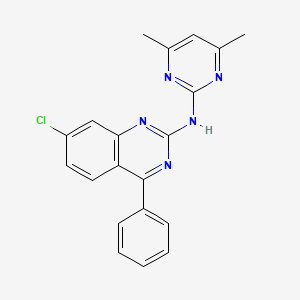![molecular formula C20H16BrF3N4O B3442125 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline](/img/structure/B3442125.png)
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline
Descripción general
Descripción
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This quinazoline derivative has been found to have unique properties that make it useful for a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline is not fully understood, but it is believed to act as an inhibitor of specific enzymes and to modulate cellular signaling pathways. The compound has been found to bind to specific proteins and to inhibit their activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as protein kinases and phosphodiesterases, and to modulate cellular signaling pathways. The compound has also been found to have anti-inflammatory and anti-cancer effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline in lab experiments is its specificity for certain enzymes and cellular processes. This makes it a useful tool for studying specific biological processes and for screening for potential therapeutic agents. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline. One area of research is the development of more specific and potent inhibitors of specific enzymes and cellular processes. Another area of research is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Aplicaciones Científicas De Investigación
6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying biological processes, such as protein-protein interactions and enzyme activity. The compound has been used in assays to screen for inhibitors of specific enzymes and to study the effects of compounds on cellular signaling pathways. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
1-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF3N4O/c21-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)26-19(25-16)28-10-8-27(9-11-28)18(29)20(22,23)24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPDQABZNEAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-1-propanone](/img/structure/B3442048.png)
![ethyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3442055.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-1-naphthylurea](/img/structure/B3442063.png)
![6-(2-bromophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B3442070.png)
![N,N-dibenzyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B3442100.png)
![3-(4-chlorobenzyl)-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3442113.png)
![1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3442118.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3442120.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3442136.png)
![ethyl [(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3442144.png)

![5-(4-morpholinyl)-8-(1-pyrrolidinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3442163.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3442168.png)